molecular formula C14H20Cl2F2N2 B13462381 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B13462381
M. Wt: 325.2 g/mol
InChI Key: LKWGKKKXJBTDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane dihydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of benzyl and difluoro groups attached to a diazabicyclo[331]nonane framework

Preparation Methods

The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the diazabicyclo[3.3.1]nonane core through cyclization reactions.

    Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.

    Fluorination: The difluoro groups are incorporated using fluorinating agents under controlled conditions.

    Formation of the dihydrochloride salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoro groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:

    3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: This compound has an oxygen atom in place of the difluoro groups.

    3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: This compound has a hydroxyl group instead of the difluoro groups.

    3-Benzyl-7-tert-butyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate: This compound has tert-butyl and carboxylate groups instead of the difluoro groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20Cl2F2N2

Molecular Weight

325.2 g/mol

IUPAC Name

3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride

InChI

InChI=1S/C14H18F2N2.2ClH/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,17H,6-10H2;2*1H

InChI Key

LKWGKKKXJBTDDT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.